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Compound of Interest

1-(4-Methoxy-3-
Compound Name:
methylphenyl)ethanone

Cat. No.: B159142

An In-depth Technical Guide to 1-(4-Methoxy-3-
methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(4-Methoxy-3-methylphenyl)ethanone, a substituted acetophenone derivative.
The information presented herein is intended to support research and development activities by
providing key data on its characteristics, synthesis, and spectral properties.

Chemical Identity and Physical Properties

1-(4-Methoxy-3-methylphenyl)ethanone, also known as 3'-Methyl-4'-methoxyacetophenone
or 4-Methoxy-3-methylacetophenone, is a white crystalline solid.[1] It is soluble in organic
solvents and insoluble in water.[1] The fundamental identifiers and physical properties of this
compound are summarized in the tables below.
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Identifier Value Source
1-(4-methoxy-3-

IUPAC Name PubChem|[2]
methylphenyl)ethanone

CAS Number 10024-90-5 PubChem|[2]

Molecular Formula C10H1202 PubChem|[2]

Molecular Weight 164.20 g/mol PubChem[2]
InChI=1S/C10H1202/c1-7-6-

InChl 9(8(2)11)4-5-10(7)12-3/h4- PubChem|[2]
6H,1-3H3
CC1=C(C=CC(=C1)C(=0)C)O

SMILES c PubChem|[2]

Physical Property Value Source

Melting Point Not available

Boiling Point Not available

N Soluble in organic solvents; )

Solubility ) Biosynth[1]
Insoluble in water

XLogP3 2.5 PubChem|[2]

Hydrogen Bond Donor Count 0 PubChem|[2]

Hydrogen Bond Acceptor
2 PubChem|[2]

Count

Rotatable Bond Count 2 PubChem|[2]

Chemical Synthesis

The synthesis of 1-(4-Methoxy-3-methylphenyl)ethanone can be achieved through several
established organic chemistry methodologies. Common approaches include Friedel-Crafts
acylation, methylation of a suitable acetophenone precursor, or direct methoxylation.[3]
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General Synthesis Workflow

A potential synthetic route is the Friedel-Crafts acylation of 2-methylanisole. This process
involves the reaction of 2-methylanisole with an acetylating agent, such as acetyl chloride or
acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reactants Catalyst
. Acetylating Agent Lewis Acid
2-methylanisole (e.g., Acetyl Chloride) (e.g., AICI3)

Reaction

Friedel-Crafts Acylation

Product

1-(4-Methoxy-3-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation
(Hypothetical)

This is a generalized protocol and requires optimization for specific laboratory conditions.

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with
anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as
dichloromethane.
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» Addition of Reactants: 2-methylanisole (1.0 equivalent) is dissolved in the same dry solvent
and added to the flask. The mixture is cooled in an ice bath. Acetyl chloride (1.05
equivalents) is then added dropwise via the dropping funnel while maintaining the
temperature at 0-5 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours until the reaction is complete (monitored by TLC).

o Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed
ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous
layer is extracted with dichloromethane. The combined organic layers are washed with
saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Methoxy-
3-methylphenyl)ethanone.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 1-(4-Methoxy-3-
methylphenyl)ethanone. The following sections detail the expected spectral data based on its
chemical structure and information available for analogous compounds.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of the molecule.

Expected
1H NMR (Proton _ . o _ _
NMR) Chemical Shift Multiplicity Integration Assignment
(ppm)
Aromatic Protons 6.8-7.8 m 3H Ar-H
Methoxy Protons  ~3.9 s 3H -OCHs
Acetyl Protons ~2.5 s 3H -C(O)CHs
Methyl Protons ~2.2 s 3H Ar-CHs
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Expected Chemical Shift

13C NMR (Carbon NMR) Assignment
(Ppm)

Carbonyl Carbon >195 C=0

Aromatic Carbons 110 - 160 Ar-C

Methoxy Carbon ~55 -OCHs

Acetyl Carbon 25-30 -C(O)CHs

Methyl Carbon 15-20 Ar-CHs

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern
of the compound.

o Expected Molecular lon (M*): m/z = 164.08

» Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the
methyl group from the acetyl moiety (M-15), resulting in a prominent peak at m/z 149.
Further fragmentation of the aromatic ring structure may also be observed.

[M]*

m/z = 164 "SCE

oss of methyl radical

[M-15]*+

m/z = 149

Click to download full resolution via product page

Caption: Primary Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
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Functional Group Expected Absorption Range (cm~1)

C=0 (Ketone) 1670 - 1690 (strong)

C-O (Aryl Ether) 1230 - 1270 (strong) and 1020 - 1075 (medium)
C-H (Aromatic) 3000 - 3100 (medium)

C-H (Aliphatic) 2850 - 3000 (medium)

C=C (Aromatic) 1500 - 1600 (medium)

Reactivity and Stability

1-(4-Methoxy-3-methylphenyl)ethanone exhibits reactivity typical of an aromatic ketone. The
carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo
electrophilic substitution, with the directing effects of the methoxy and methyl groups
influencing the position of substitution. The compound is generally stable under standard
laboratory conditions but should be stored away from strong oxidizing agents.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals
(GHS), 1-(4-Methoxy-3-methylphenyl)ethanone is classified with the following hazards:

e H315: Causes skin irritation.[2]
o H319: Causes serious eye irritation.[2]
o H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Potential Biological Activity

Preliminary research suggests that derivatives of 1-(4-Methoxy-3-methylphenyl)ethanone
may possess biological activities, including antimicrobial and antioxidant properties.[3] Further
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investigation is required to fully elucidate the pharmacological potential of this compound and
its role in any signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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